molecular formula C8H4Cl2N2O2 B1612031 6,7-Dichloroquinazoline-2,4(1H,3H)-dione CAS No. 864293-02-7

6,7-Dichloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1612031
CAS No.: 864293-02-7
M. Wt: 231.03 g/mol
InChI Key: MSHRSAAVGBWFMI-UHFFFAOYSA-N
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Description

6,7-Dichloroquinazoline-2,4(1H,3H)-dione is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione typically involves the chlorination of quinazoline-2,4(1H,3H)-dione. One common method includes:

  • Starting with quinazoline-2,4(1H,3H)-dione.
  • Reacting it with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

  • Substituted quinazolines.
  • Reduced quinazoline derivatives.
  • Quinazoline N-oxides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dichloroquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptors: Modulating receptor activity by acting as agonists or antagonists.

    DNA/RNA: Intercalating into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4(1H,3H)-dione: The parent compound without chlorine substitutions.

    6-Chloroquinazoline-2,4(1H,3H)-dione: A mono-chlorinated derivative.

    7-Chloroquinazoline-2,4(1H,3H)-dione: Another mono-chlorinated derivative.

Uniqueness

6,7-Dichloroquinazoline-2,4(1H,3H)-dione is unique due to the presence of two chlorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity compared to its mono-chlorinated or non-chlorinated counterparts.

Properties

IUPAC Name

6,7-dichloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHRSAAVGBWFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598994
Record name 6,7-Dichloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864293-02-7
Record name 6,7-Dichloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-4,5-dichlorobenzoic acid (920 mg) and urea (2.75 g) were stirred at 160° C. After 6 hours the mixture was cooled to 100° C. and an equivalent volume of water was added while stirring was continued for 5 minutes. The formed precipitate was filtered off and washed with water to yield a solid cake that was suspended in a solution of 0.5 N NaOH in water. The suspension was heated to boil for 5 minutes and then cooled to r.t. The pH was adjusted to about 2 with HCl and the quinazoline-dione was filtered off. After washing with a mixture of water and methanol the product was dried in vacuo to yield 994 mg (94%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 7.89 (s, 1H), 7.33 (s, 1H).
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920 mg
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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